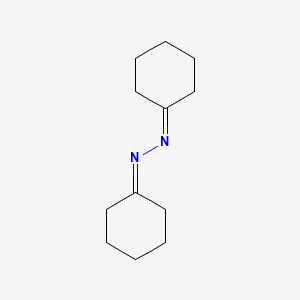

Cyclohexanone, cyclohexylidenehydrazone

Übersicht

Beschreibung

Cyclohexanone, cyclohexylidenehydrazone is a useful research compound. Its molecular formula is C12H20N2 and its molecular weight is 192.3 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 126911. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

N-(cyclohexylideneamino)cyclohexanimine, also known as Cyclohexanon-azin or Cyclohexanone, cyclohexylidenehydrazone, is a compound with a molecular weight of 192.30100 . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-(cyclohexylideneamino)cyclohexanimine are not well studied. Its bioavailability, metabolism, and excretion patterns remain unknown. Its physical properties, such as a boiling point of 2926ºC at 760 mmHg , suggest that it may have specific pharmacokinetic characteristics.

Biologische Aktivität

Introduction

Cyclohexanone, cyclohexylidenehydrazone is a derivative of cyclohexanone, formed through the condensation reaction between cyclohexanone and hydrazine. This compound belongs to the class of hydrazones, which have garnered significant attention due to their diverse biological activities. The biological properties of this compound are primarily attributed to its structural features that allow it to interact with various biological targets. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Antimicrobial Activity

Cyclohexanone derivatives, including cyclohexylidenehydrazones, have demonstrated significant antimicrobial properties. Research indicates that these compounds exhibit activity against a variety of bacteria and fungi. For instance:

- Minimum Inhibitory Concentration (MIC) values for cyclohexylidenehydrazones against Staphylococcus aureus and Escherichia coli were reported in studies to be as low as 0.39 µg/mL, indicating potent antibacterial activity .

- In antifungal assays, compounds derived from cyclohexanone showed effectiveness against Candida albicans with MIC values ranging from 1.56 to 12.50 µg/mL .

Antitumor Activity

The antitumor potential of cyclohexylidenehydrazones has been investigated in various cancer cell lines:

- Breast adenocarcinoma (MCF-7) : Cyclohexylidenehydrazones exhibited IC50 values in the range of 20-40 µM, demonstrating promising cytotoxic effects .

- Non-small cell lung cancer (NCI-H460) : Similar compounds showed high inhibitory effects with IC50 values below 30 µM .

Enzyme Inhibition

Cyclohexanone derivatives have also been studied for their enzyme inhibition capabilities:

- Acetylcholinesterase (AChE) Inhibition : Cyclohexylidenehydrazones were found to inhibit AChE with IC50 values ranging from 46.8 to 137.7 µM, indicating their potential use in treating neurodegenerative diseases such as Alzheimer's .

- Butyrylcholinesterase (BuChE) Inhibition : The compounds showed balanced inhibition profiles for both AChE and BuChE, making them suitable candidates for dual-action therapies .

Structure-Activity Relationship (SAR)

The biological activity of cyclohexylidenehydrazones is influenced by their structural characteristics. Key findings include:

- Larger ketones like cyclohexanone provide enhanced enzyme inhibition compared to smaller ketones like acetone .

- Substituents on the hydrazone moiety significantly affect potency; specific functional groups can enhance or diminish biological activity .

Case Study 1: Antitumor Efficacy

A study evaluated a series of hydrazide-hydrazones derived from cyclohexanone against multiple cancer cell lines. The results indicated that compounds with electron-withdrawing groups on the aromatic ring exhibited superior antitumor activity compared to those with electron-donating groups.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| A | MCF-7 | 25 |

| B | NCI-H460 | 30 |

| C | SF-268 | 35 |

Case Study 2: Enzyme Inhibition

In another investigation focused on enzyme inhibition, cyclohexylidenehydrazones were tested for their effects on AChE and BuChE:

| Compound | AChE IC50 (µM) | BuChE IC50 (µM) |

|---|---|---|

| D | 46.8 | 63.6 |

| E | 137.7 | 881.1 |

These findings highlight the potential therapeutic applications of these compounds in treating conditions related to cholinergic dysfunction.

Eigenschaften

IUPAC Name |

N-(cyclohexylideneamino)cyclohexanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2/c1-3-7-11(8-4-1)13-14-12-9-5-2-6-10-12/h1-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYQYUOSKLVIRAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=NN=C2CCCCC2)CC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00195440 | |

| Record name | Cyclohexanone, cyclohexylidenehydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00195440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4278-87-9 | |

| Record name | Cyclohexanone, cyclohexylidenehydrazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004278879 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC126911 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126911 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanone, cyclohexylidenehydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00195440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.